molecular formula C23H17ClF3N3O2 B2751977 {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone CAS No. 692738-16-2

{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone

Cat. No.: B2751977
CAS No.: 692738-16-2
M. Wt: 459.85
InChI Key: CCTPOFFVRPEBTK-UHFFFAOYSA-N
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Description

This complex compound, known as {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone, is a synthetic molecule with a range of applications across chemistry, biology, and medicine. It is characterized by the combination of various heterocyclic and aromatic structures, contributing to its unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone typically involves a multi-step process. The precursor compounds must undergo a series of reactions including halogenation, cyclization, and coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods: Scaling up from laboratory synthesis to industrial production requires optimization of the reaction parameters to ensure consistency and cost-effectiveness. Automated reactors and continuous flow systems may be employed to handle the complex reaction steps and improve efficiency.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, typically with agents such as hydrogen peroxide or potassium permanganate, affecting the functional groups on the aromatic rings.

  • Reduction: Reduction reactions can alter the pyridinyl and piperazino structures, commonly using reagents like lithium aluminum hydride.

  • Substitution: The chloro and trifluoromethyl groups facilitate various nucleophilic and electrophilic substitution reactions, leading to derivative compounds.

Common Reagents and Conditions:

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate

  • Reduction Agents: Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: Nucleophiles such as amines, electrophiles such as alkyl halides

Major Products: The major products from these reactions are typically modified versions of the original compound, featuring different substituents on the aromatic and heterocyclic rings, potentially altering their biological activity and chemical properties.

Scientific Research Applications

Chemistry: Used in the development of new synthetic methodologies and as a building block for more complex molecules.

Biology: Investigated for its interaction with various biological targets, potentially serving as a lead compound in the development of new drugs.

Medicine: Explored for its therapeutic potential due to its unique structure, which might offer new pathways for drug action.

Industry: Applied in the manufacturing of specialized materials and in the formulation of certain chemical products due to its distinct chemical properties.

Comparison with Similar Compounds

  • {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzylamine: Shares similar structural elements but differs in its overall activity and applications.

  • {3-(Trifluoromethyl)phenyl}piperazine: Another compound with a trifluoromethyl group, offering a point of comparison in terms of reactivity and biological activity.

That's the lowdown on this intricate compound, its preparation, reactions, and potential applications. If there's more to explore, I’m all in!

Properties

IUPAC Name

benzo[e][1]benzofuran-2-yl-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N3O2/c24-18-11-15(23(25,26)27)13-28-21(18)29-7-9-30(10-8-29)22(31)20-12-17-16-4-2-1-3-14(16)5-6-19(17)32-20/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPOFFVRPEBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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